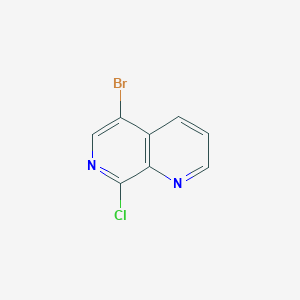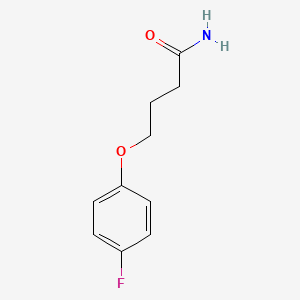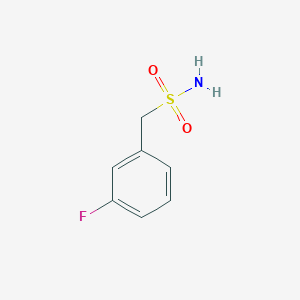
5-溴-8-氯-1,7-萘啶
描述
5-Bromo-8-chloro-1,7-naphthyridine is a chemical compound with the molecular formula C8H4BrClN2. It has a molecular weight of 243.49 . It is a solid substance and is typically stored in a refrigerator .
Molecular Structure Analysis
The molecular structure of 5-Bromo-8-chloro-1,7-naphthyridine consists of a fused system of two pyridine rings . The InChI string representation of its structure isInChI=1S/C8H4BrClN2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H . Physical And Chemical Properties Analysis
5-Bromo-8-chloro-1,7-naphthyridine has a molecular weight of 243.49 g/mol . It has a topological polar surface area of 25.8 Ų and a heavy atom count of 12 . The compound is a solid at room temperature .科学研究应用
化学反应和合成
5-溴-8-氯-1,7-萘啶及其衍生物已在有机合成和化学反应的背景下得到广泛探索。例如,研究了溴代和氯代萘啶衍生物与液氨中的钾酰胺的反应,展示了二脱氢化合物的形成和加成-消除过程的复杂动力学 (Plas, Woźniak, & Veldhuizen, 2010)。类似地,通过铃木-宫浦反应和铜催化的胺化合成和功能化各种萘啶衍生物,突出了该化合物形成生物活性分子的多功能性 (Kumar & Khan, 2017; Anderson 等,2010)。
生物活性及应用
1,8-萘啶衍生物,包括 5-溴-8-氯-1,7-萘啶,因其广泛的生物活性而受到认可。这些化合物表现出抗菌、抗癌、抗炎和镇痛特性,使其成为治疗研究的有希望的支架。它们在治疗神经系统疾病、心血管疾病以及作为抗生素耐药策略中的外排泵抑制剂的潜在应用已被强调 (Madaan 等,2015)。具体而言,1,8-萘啶磺酰胺对耐多药金黄色葡萄球菌菌株中的 TetK 和 MrsA 外排泵的抑制作用证明了该化合物在解决抗生素耐药性中的相关性 (Oliveira-Tintino 等,2020)。
光致发光特性
萘啶衍生物的光致发光特性也已探索用于材料科学的潜在应用。例如,对四羰基(萘啶基氨基甲酰基)铼 (I) 配合物的合成、晶体结构和光致发光性质的研究证明了萘啶基化合物在开发新型发光材料中的用途 (Zuo 等,2003)。
安全和危害
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
作用机制
Target of Action
It is often used in organic synthesis, particularly in the pharmaceutical field , suggesting that it may interact with a variety of biological targets.
Biochemical Pathways
It is used as an intermediate in the synthesis of other organic compounds, such as organic fluorescent dyes and bioactive molecules , suggesting that it may influence a wide range of biochemical processes.
Result of Action
Given its use in the synthesis of bioactive molecules , it is plausible that it could have a range of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-8-chloro-1,7-naphthyridine. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Furthermore, it should be kept away from sunlight and high-temperature environments, as well as flammable materials and oxidizing agents .
生化分析
Biochemical Properties
5-Bromo-8-chloro-1,7-naphthyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, by binding to their active sites and modulating their activity. The interactions between 5-Bromo-8-chloro-1,7-naphthyridine and these biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of 5-Bromo-8-chloro-1,7-naphthyridine on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, by modulating the activity of key enzymes involved in these pathways. Additionally, 5-Bromo-8-chloro-1,7-naphthyridine can alter gene expression by affecting transcription factors and other regulatory proteins. These changes in cellular signaling and gene expression can lead to alterations in cellular metabolism, proliferation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-Bromo-8-chloro-1,7-naphthyridine exerts its effects through specific binding interactions with target biomolecules. The compound can inhibit enzyme activity by occupying the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, 5-Bromo-8-chloro-1,7-naphthyridine can modulate gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-8-chloro-1,7-naphthyridine can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that 5-Bromo-8-chloro-1,7-naphthyridine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Bromo-8-chloro-1,7-naphthyridine in animal models vary with dosage. At lower doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 5-Bromo-8-chloro-1,7-naphthyridine may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
5-Bromo-8-chloro-1,7-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic processes can influence the overall efficacy and toxicity of 5-Bromo-8-chloro-1,7-naphthyridine .
Transport and Distribution
Within cells and tissues, 5-Bromo-8-chloro-1,7-naphthyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and activity. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 5-Bromo-8-chloro-1,7-naphthyridine is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and modulate its biochemical effects. For example, 5-Bromo-8-chloro-1,7-naphthyridine may localize to the nucleus to influence gene expression or to the cytoplasm to interact with signaling proteins .
属性
IUPAC Name |
5-bromo-8-chloro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVCHQPTJOFDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Br)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654683 | |
| Record name | 5-Bromo-8-chloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909649-06-5 | |
| Record name | 5-Bromo-8-chloro-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-8-chloro-1,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Fluoro-2-[methyl(pentyl)amino]benzaldehyde](/img/structure/B1438295.png)

![3-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1438298.png)
![N-[(4-methoxy-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1438300.png)




![2-{[Benzyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1438309.png)
![1-[2-fluoro-6-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1438310.png)
![1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B1438311.png)

![4-[ethyl(methyl)amino]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B1438315.png)
![[5-Fluoro-2-(2-phenylethoxy)phenyl]boronic acid](/img/structure/B1438317.png)
